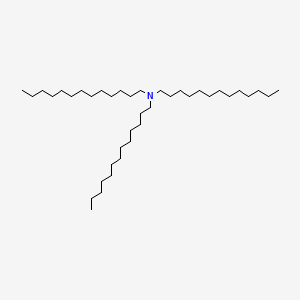

Tris(tridecyl)amine

Description

Properties

CAS No. |

5910-77-0 |

|---|---|

Molecular Formula |

C39H81N |

Molecular Weight |

564.1 g/mol |

IUPAC Name |

N,N-di(tridecyl)tridecan-1-amine |

InChI |

InChI=1S/C39H81N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |

InChI Key |

GDSGXRQXKTWBOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of Tris(tridecyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tridecyl)amine, a tertiary amine with three long alkyl chains, presents a significant challenge to conventional structural elucidation techniques due to its high conformational flexibility. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the molecular structure and preferred conformations of such molecules. While specific experimental data for this compound is scarce in publicly available literature, this document outlines the state-of-the-art experimental and computational methodologies that can be employed for its detailed structural analysis. This includes a discussion of advanced NMR spectroscopy techniques, gas-phase electron diffraction, and molecular dynamics simulations. Hypothetical data and detailed protocols are presented to illustrate the application of these methods, providing a robust framework for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound (C₃₉H₈₁N) is a large, non-polar tertiary amine characterized by a central nitrogen atom bonded to three tridecyl chains.[1][2] Its molecular structure imparts specific physicochemical properties, such as high lipophilicity and surfactant-like characteristics, which are relevant in various industrial applications. In the context of drug development, long-chain amines can serve as components of drug delivery systems, such as lipid nanoparticles, or as excipients that enhance the solubility and bioavailability of active pharmaceutical ingredients. A thorough understanding of the molecular structure and conformational landscape of this compound is crucial for predicting its interactions with other molecules, its self-assembly properties, and its overall behavior in different environments.

The inherent flexibility of the three long alkyl chains makes the experimental determination of a single, stable conformation of this compound exceedingly difficult. The molecule is likely to exist as a dynamic ensemble of numerous conformers in the gas, liquid, and solution phases. Therefore, a comprehensive analysis requires a combination of experimental techniques sensitive to time-averaged structural parameters and computational methods capable of exploring the vast conformational space.

Molecular Structure and Properties

This compound is a symmetrical tertiary amine with the molecular formula C₃₉H₈₁N and a molecular weight of approximately 564.1 g/mol .[1] The central nitrogen atom is sp³-hybridized, and in the absence of significant steric hindrance or electronic effects, a pyramidal geometry around the nitrogen is expected. However, the bulky tridecyl groups can influence the C-N-C bond angles and the degree of pyramidalization at the nitrogen center.

Predicted Physicochemical Properties

| Property | Predicted Value | Citation |

| Molecular Formula | C₃₉H₈₁N | [1][2] |

| Molecular Weight | 564.1 g/mol | [1] |

| XLogP3 | 18.6 | [1] |

| Topological Polar Surface Area | 3.2 Ų | [1] |

| Heavy Atom Count | 40 | [1] |

| Rotatable Bond Count | 36 | [1] |

Methodologies for Structural and Conformational Analysis

Due to the high flexibility of this compound, a multi-pronged approach combining experimental and computational methods is necessary for a thorough structural and conformational analysis.

Experimental Protocols

NMR spectroscopy is a powerful tool for studying the conformation of flexible molecules in solution.[3][4][5][6] Various NMR parameters are averaged over all conformations present at equilibrium, providing insights into the time-averaged structure.

Detailed Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: Dissolve a known quantity of high-purity this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of 10-20 mM.

-

¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical identity and purity of the sample.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks within the tridecyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can help in assigning resonances near the nitrogen atom.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space dipolar couplings between protons that are close in space (< 5 Å), providing crucial distance constraints for conformational analysis. For a flexible molecule like this compound, ROESY is often preferred to avoid zero-crossing issues.

-

Measurement of J-couplings: Accurate measurement of three-bond scalar couplings (³JHH) can provide information about dihedral angles via the Karplus equation.

-

Residual Dipolar Couplings (RDCs): For more detailed structural information, RDCs can be measured in a weakly aligning medium (e.g., a liquid crystal or a stretched gel). RDCs provide information on the orientation of bond vectors relative to an external magnetic field.

-

Data Analysis: The collected NMR data (NOE/ROE intensities, J-couplings, RDCs) are used as constraints in computational modeling to generate an ensemble of conformations that are consistent with the experimental observations.

GED is a powerful technique for determining the molecular structure of molecules in the gas phase, free from intermolecular interactions.[7][8][9] For flexible molecules, GED data can be used to determine the distribution of conformers.

Detailed Protocol for GED Analysis:

-

Sample Introduction: The this compound sample is heated in a vacuum to generate a molecular beam that is crossed with a high-energy electron beam.

-

Data Acquisition: The scattered electrons form a diffraction pattern that is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Reduction: The raw diffraction data is processed to obtain the molecular scattering function, which contains information about the internuclear distances in the molecule.

-

Structural Refinement: A theoretical model of the molecular structure, including different possible conformers, is constructed. The geometric parameters of the model (bond lengths, bond angles, dihedral angles) and the relative populations of the conformers are refined by fitting the theoretical scattering function to the experimental data.

Computational Methodologies

MD simulations provide a powerful computational tool for exploring the conformational space of flexible molecules over time.[10]

Detailed Protocol for MD Simulations:

-

System Setup:

-

An initial 3D structure of this compound is generated.

-

A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the interatomic interactions.

-

The molecule is placed in a simulation box, which can be in a vacuum (for gas-phase simulations) or filled with a solvent (e.g., water, chloroform) to mimic solution conditions.

-

-

Energy Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of the molecule's motion.

-

Analysis: The trajectory is analyzed to identify the most populated conformational states, calculate average structural parameters (bond lengths, angles, dihedral angles), and determine the free energy landscape of the molecule.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a comprehensive workflow for the structural and conformational analysis of this compound, integrating both experimental and computational approaches.

References

- 1. This compound | C39H81N | CID 80012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. art.torvergata.it [art.torvergata.it]

- 5. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. auremn.org.br [auremn.org.br]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. [2003.02971] Ultrafast electron diffraction imaging of gas-phase molecules [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

An In-depth Technical Guide to the Synthesis and Purification of Tris(tridecyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tris(tridecyl)amine, a tertiary amine with potential applications in various fields, including as a corrosion inhibitor, a component in lubricant formulations, and in the development of drug delivery systems. This document details plausible synthetic routes and robust purification protocols, supported by quantitative data and experimental workflows.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of tertiary amines. The two most common and reliable methods are direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation of Tridecylamine

Direct alkylation involves the reaction of a primary or secondary amine with an alkyl halide. In this case, tridecylamine can be reacted with tridecyl bromide. To minimize the formation of the quaternary ammonium salt by-product, a staged approach starting from tridecylamine to first form ditridecylamine, followed by a second alkylation step, is advisable. Alternatively, starting with commercially available ditridecylamine is a more direct route. The use of a non-nucleophilic hindered base, such as Hünig's base (N,N-diisopropylethylamine), is recommended to prevent the formation of the undesired quaternary ammonium salt.[1]

1.1.1. Experimental Protocol: Synthesis of this compound via Direct N-Alkylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ditridecylamine (1 equivalent) and anhydrous acetonitrile.

-

Addition of Reagents: Add Hünig's base (1.5 equivalents) to the solution. Subsequently, add tridecyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Table 1: Quantitative Data for Direct N-Alkylation Synthesis

| Parameter | Value |

| Reactants | |

| Ditridecylamine | 1.0 mol |

| Tridecyl Bromide | 1.2 mol |

| Hünig's Base | 1.5 mol |

| Anhydrous Acetonitrile | 2 L |

| Reaction Conditions | |

| Temperature | Reflux (~82 °C) |

| Reaction Time | 24 - 48 hours |

| Expected Outcome | |

| Expected Yield (crude) | 85 - 95% |

| Purity (crude) | ~90% (containing unreacted starting material and minor by-products) |

Method 2: Reductive Amination

Reductive amination is a highly efficient method for preparing tertiary amines that avoids the issue of over-alkylation.[2][3] This process involves the reaction of a secondary amine with an aldehyde to form an iminium ion, which is then reduced in situ to the tertiary amine. For the synthesis of this compound, ditridecylamine is reacted with tridecanal in the presence of a suitable reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this transformation.[2]

1.2.1. Experimental Protocol: Synthesis of this compound via Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve ditridecylamine (1 equivalent) and tridecanal (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reagents: Add acetic acid (1.1 equivalents) to the solution to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Table 2: Quantitative Data for Reductive Amination Synthesis

| Parameter | Value |

| Reactants | |

| Ditridecylamine | 1.0 mol |

| Tridecanal | 1.1 mol |

| Sodium Triacetoxyborohydride | 1.5 mol |

| Acetic Acid | 1.1 mol |

| Anhydrous Dichloromethane | 2 L |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Outcome | |

| Expected Yield (crude) | 90 - 98% |

| Purity (crude) | >95% |

Purification of this compound

The purification of the crude this compound is crucial to remove unreacted starting materials, reagents, and by-products. A multi-step approach is generally required for achieving high purity.

Step 1: Acid-Base Extraction

An initial purification can be achieved through acid-base extraction to separate the basic amine from any neutral or acidic impurities.[4][5][6]

2.1.1. Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

-

Acidification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid. The this compound will be protonated and move into the aqueous layer as the hydrochloride salt. Repeat the extraction twice.

-

Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

-

Basification: Cool the combined aqueous layers in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the solution is basic (pH > 10). The this compound will precipitate out as a free base.

-

Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Column Chromatography

To remove residual starting amines (tridecylamine and ditridecylamine), column chromatography is an effective method. Due to the basic nature of amines, peak tailing can occur on standard silica gel. This can be overcome by using an amine-functionalized silica gel or by adding a small percentage of a volatile amine, such as triethylamine, to the eluent.[7][8]

2.2.1. Experimental Protocol: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel (or amine-functionalized silica gel) slurried in the initial eluent.

-

Loading: Dissolve the product from the acid-base extraction in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 100% hexanes and gradually increase to 5-10% ethyl acetate. Add 1% triethylamine to the eluent mixture to prevent peak tailing.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Table 3: Quantitative Data for Column Chromatography Purification

| Parameter | Value |

| Chromatography System | |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexanes/Ethyl Acetate gradient (0-10%) with 1% Triethylamine |

| Expected Outcome | |

| Recovery Yield | 80 - 90% |

| Final Purity | >99% (by GC-MS) |

Step 3: Vacuum Distillation

For obtaining highly pure, solvent-free this compound, vacuum distillation is the final purification step. Due to its high molecular weight, this compound has a high boiling point and would likely decompose at atmospheric pressure.[9][10]

2.3.1. Experimental Protocol: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is free of cracks.

-

Distillation: Heat the purified this compound under high vacuum (e.g., <1 mmHg). The boiling point will be significantly lower under reduced pressure.

-

Collection: Collect the fraction that distills at a constant temperature.

-

Final Product: The distilled product should be a clear, colorless to pale yellow oil of high purity.

Visualizations

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Synthesis and Purification Workflow for this compound.

Hypothetical Signaling Pathway Involvement

Tertiary amines like this compound can be components of lipid nanoparticles (LNPs) for mRNA delivery. Their protonation in the acidic environment of the endosome can lead to membrane disruption and endosomal escape, a critical step for the delivery of the therapeutic payload into the cytoplasm.

Caption: Role of a tertiary amine in LNP-mediated mRNA delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. biotage.com [biotage.com]

- 8. biotage.com [biotage.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.rochester.edu [chem.rochester.edu]

Spectroscopic characterization of Tris(tridecyl)amine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tris(tridecyl)amine, a tertiary amine with long alkyl chains. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to facilitate the acquisition of high-quality spectroscopic data for this compound and similar long-chain aliphatic molecules.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the known behavior of analogous long-chain tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, dominated by signals from the long alkyl chains. The protons on the carbon adjacent to the nitrogen atom will be the most deshielded.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | Triplet | 6H | N-CH₂ -CH₂- |

| ~1.2 - 1.4 | Multiplet | 60H | -(CH₂)₁₀- |

| ~0.8 - 0.9 | Triplet | 9H | -CH₃ |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in different positions along the tridecyl chains. The carbon directly bonded to the nitrogen will have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~50 - 55 | N-CH₂ -CH₂- |

| ~32 | -CH₂- (various) |

| ~29 - 30 | -CH₂- (bulk methylene) |

| ~27 | -CH₂- |

| ~22 | -CH₂ -CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

As a tertiary amine, this compound lacks N-H bonds. Therefore, the characteristic N-H stretching and bending vibrations seen in primary and secondary amines will be absent.[1][2][3] The spectrum will be dominated by C-H and C-N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups.[3] |

| 1470 - 1450 | Medium | C-H bending (scissoring) of CH₂ groups. |

| 1380 - 1370 | Medium | C-H bending (symmetric) of CH₃ groups. |

| 1250 - 1020 | Medium-Weak | C-N stretching of aliphatic amine.[1] |

| 730 - 720 | Weak | CH₂ rocking. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain aliphatic amines. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] The primary fragmentation pathway is typically α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 563.6 | [M]⁺ (Molecular Ion) |

| 548.6 | [M-CH₃]⁺ |

| 380.4 | [M-C₁₂H₂₅]⁺ (α-cleavage) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6]

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.[6]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[7]

-

Integrate the signals to determine the relative number of protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same spectrometer as for ¹H NMR.

-

Lock and shim as described above.

-

-

Acquisition Parameters:

-

Acquire the spectrum at room temperature.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).[8]

-

Use a pulse angle of 45-90 degrees.

-

Employ a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) to obtain an adequate signal-to-noise ratio.

-

For multiplicity information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to distinguish between CH, CH₂, and CH₃ groups.[9][10]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of neat this compound directly onto the ATR crystal.[11]

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[12]

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or clean salt plate.

-

-

Acquisition Parameters:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For direct infusion, introduce the sample solution into the ion source via a syringe pump at a constant flow rate.

-

Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to mass analysis.

-

-

Acquisition Parameters (EI):

-

Use a standard electron energy of 70 eV.

-

Acquire data over a suitable mass range (e.g., m/z 50-700).

-

-

Acquisition Parameters (ESI):

-

Optimize ion source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

Acquire data in positive ion mode.

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to elucidate the structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. amherst.edu [amherst.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility of Tris(tridecyl)amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile of Tris(tridecyl)amine

This compound (C₃₉H₈₁N) is a high molecular weight, nonpolar tertiary amine. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." The long, saturated alkyl chains contribute to its significant nonpolar character.

General Expectations:

-

High Solubility in Nonpolar Solvents: this compound is expected to exhibit high solubility in nonpolar aliphatic and aromatic hydrocarbons such as hexane, heptane, toluene, and xylene. The van der Waals forces between the long alkyl chains of the amine and the nonpolar solvent molecules will facilitate dissolution.

-

Moderate to High Solubility in Ethers and Chlorinated Solvents: Solvents like diethyl ether, tetrahydrofuran (THF), dichloromethane, and chloroform are also expected to be good solvents for this compound. While these solvents have some polarity, their overall character is compatible with the large hydrophobic structure of the amine.

-

Lower Solubility in Polar Aprotic Solvents: Polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are likely to be less effective at dissolving this compound. The strong dipole-dipole interactions between the solvent molecules may not be sufficiently overcome by the weaker interactions with the nonpolar amine.

-

Very Low to Negligible Solubility in Polar Protic Solvents: Protic solvents like alcohols (methanol, ethanol), water, and carboxylic acids are poor solvents for this compound. The strong hydrogen bonding network within these solvents would be disrupted by the nonpolar amine, making dissolution energetically unfavorable. Aliphatic amines, in general, exhibit decreasing solubility in water with an increase in the molar mass due to the larger hydrophobic alkyl part.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a specific dataset for the quantitative solubility of this compound in a range of organic solvents. This highlights a gap in the available physicochemical data for this compound. Researchers requiring precise solubility values will need to perform experimental measurements. The following sections detail the methodologies for such determinations.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent can be determined using several established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Isothermal Equilibrium Method (Shake-Flask Method)

This is the most common and reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature bath (e.g., water bath or incubator shaker)

-

Vials or flasks with secure closures

-

Magnetic stirrer or orbital shaker

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature bath and agitate them for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid to settle. It is critical to maintain the constant temperature during this step.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the equilibrium temperature) to avoid precipitation or further dissolution. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., GC-FID).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, g/L, or mol/L.

Polythermal Method (Gravimetric Method)

This method is useful for determining the temperature dependence of solubility.

Principle: A solution of known composition is heated until all the solid is dissolved and then cooled slowly while observing the temperature at which the first crystals appear (the saturation temperature).

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Calibrated thermometer or temperature probe

-

Light source and detector (optional, for automated detection of crystallization)

Procedure:

-

Preparation of Solution: Accurately weigh a known amount of this compound and the solvent into the jacketed vessel.

-

Heating: Slowly heat the mixture while stirring until all the solid dissolves completely.

-

Cooling and Observation: Gradually cool the solution (e.g., at a rate of 0.1-0.5 °C/min) with continuous stirring.

-

Determination of Saturation Temperature: Record the temperature at which the first stable crystals appear. This is the saturation temperature for the prepared concentration.

-

Data Collection: Repeat the procedure for different compositions to construct a solubility curve as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal equilibrium method of solubility determination.

Caption: Workflow for determining the solubility of this compound.

Conclusion

An In-Depth Technical Guide to the Thermal Stability and Decomposition Products of Tris(tridecyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of Tris(tridecyl)amine. Due to the limited direct experimental data on this compound, this guide draws upon available information for analogous long-chain tertiary amines to infer its thermal behavior. The document outlines potential decomposition pathways, presents methodologies for experimental analysis, and offers a framework for researchers working with this and similar compounds.

Introduction

This compound, a tertiary amine with three long alkyl chains, finds applications in various fields, including as a solvent, a corrosion inhibitor, and an intermediate in chemical synthesis. Its high molecular weight and nonpolar nature impart specific physical properties. However, its behavior at elevated temperatures is a critical consideration for its safe handling, storage, and application, particularly in processes involving heat. Understanding the thermal stability and the nature of decomposition products is paramount for predicting reactivity, ensuring process safety, and assessing the environmental impact of its use.

Tertiary amines are generally considered to be more thermally stable than their primary and secondary counterparts. Their decomposition is often influenced by factors such as the presence of oxygen, carbon dioxide, and catalytic surfaces.

Thermal Stability of Long-Chain Trialkylamines: An Overview

Table 1: Inferred Thermal Stability of this compound

| Parameter | Estimated Value/Range | Remarks |

| Onset of Decomposition (Tonset) | 200 - 350 °C | This is an estimated range based on the general stability of high-molecular-weight tertiary amines. The actual value can be influenced by purity and experimental conditions. |

| Maximum Decomposition Rate (Tmax) | 300 - 450 °C | The temperature at which the most significant weight loss occurs. |

Note: The data presented in this table is inferred and should be confirmed by experimental analysis.

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several complex reaction pathways. The most probable mechanisms for long-chain tertiary amines in the absence of other reactants are detailed below.

Hofmann Elimination

One of the well-established decomposition routes for quaternary ammonium hydroxides is the Hofmann elimination. While this compound is a tertiary amine, under certain conditions, particularly in the presence of acidic protons or catalytic surfaces, it could undergo a similar β-hydrogen elimination. This pathway would lead to the formation of a secondary amine and an alkene.

The proposed Hofmann-type elimination for this compound would involve the abstraction of a proton from the carbon atom beta to the nitrogen, leading to the formation of tridecene and didodecylamine. This process could then continue, with the didodecylamine further decomposing.

Caption: Proposed Hofmann-type elimination pathway for this compound.

C-N Bond Homolysis

At sufficiently high temperatures, the homolytic cleavage of the carbon-nitrogen bond can occur. This radical mechanism would generate a tridecyl radical and a didodecylaminyl radical. These highly reactive radical species would then undergo a variety of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products, including alkanes, alkenes, and other nitrogen-containing compounds.

Caption: C-N bond homolysis pathway leading to radical formation.

Anticipated Decomposition Products

Based on the potential decomposition pathways, a range of products can be anticipated. The exact composition will depend on the decomposition temperature, pressure, and the presence of other chemical species.

Table 2: Potential Decomposition Products of this compound

| Product Class | Specific Examples | Formation Pathway |

| Alkenes | Tridecene | Hofmann Elimination |

| Secondary Amines | Didodecylamine | Hofmann Elimination |

| Alkanes | Tridecane | Radical Recombination/Abstraction |

| Lower Amines | Dodecylamine, etc. | Further decomposition of secondary amines |

| Nitrogen-containing fragments | Ammonia, Nitriles | High-temperature fragmentation |

| Hydrocarbon fragments | Shorter-chain alkanes and alkenes | Radical-induced chain scission |

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition products of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the TGA and its first derivative (DTG) curves.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and enthalpy changes associated with phase transitions and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Cool the sample to a low temperature (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting and boiling points, but below the onset of significant decomposition as determined by TGA.

-

A second heating cycle can be performed to observe the glass transition of the amorphous solid.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the temperatures and enthalpies of melting, boiling, and any other thermal events.

Evolved Gas Analysis (EGA) using Hyphenated Techniques (TGA-MS/FTIR)

Objective: To identify the chemical nature of the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) via a heated transfer line.

-

TGA Protocol: Follow the TGA protocol as described in section 5.1.

-

MS/FTIR Parameters:

-

TGA-MS: Continuously scan a relevant mass-to-charge (m/z) range to detect and identify the evolved gaseous fragments based on their mass spectra.

-

TGA-FTIR: Continuously acquire infrared spectra of the evolved gases to identify functional groups and specific compounds.

-

-

Data Analysis: Correlate the evolution of specific gases (as identified by MS or FTIR) with the weight loss events observed in the TGA curve. This allows for the elucidation of the decomposition mechanism.

Caption: Workflow for Evolved Gas Analysis (EGA) using TGA-MS/FTIR.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a reasonable approximation of its behavior can be inferred from the properties of other long-chain trialkylamines. The primary decomposition pathways are likely to involve Hofmann-type elimination and C-N bond homolysis, leading to the formation of alkenes, secondary amines, and a complex mixture of hydrocarbon and nitrogen-containing fragments at higher temperatures.

For researchers and professionals in drug development and other fields utilizing this compound, it is crucial to conduct experimental thermal analysis to determine its precise decomposition profile under specific process conditions. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling a comprehensive understanding of the thermal stability and decomposition products of this important compound. This knowledge is essential for ensuring process safety, optimizing reaction conditions, and minimizing environmental impact.

An In-depth Technical Guide to Tris(tridecyl)amine (CAS: 5910-77-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(tridecyl)amine, a tertiary amine with a range of industrial and research applications. This document outlines its chemical and physical properties, provides insights into its synthesis, and lists current suppliers.

Core Properties of this compound

This compound, with the CAS number 5910-77-0, is a high-molecular-weight tertiary amine.[1][2][3][4][5] Its long alkyl chains contribute to its distinct physical and chemical characteristics, making it suitable for various specialized applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H81N | [1][2][3] |

| Molecular Weight | 564.07 g/mol | [1][2][3][5] |

| Density | 0.83 g/cm³ | [1] |

| Boiling Point | 608.4 °C at 760 mmHg | [1] |

| Flash Point | 271.1 °C | [1] |

| Exact Mass | 563.63700 | [1] |

| LogP | 14.22140 | [1] |

| Index of Refraction | 1.46 | [1] |

| PSA (Polar Surface Area) | 3.24000 | [1] |

| EINECS Number | 227-625-3 | [1][4] |

Synthesis of Tertiary Amines: A General Approach

General Experimental Protocol for a similar amine synthesis:

-

Charging the Reactor: An autoclave is first charged with the corresponding alcohol (in this case, tridecanol) and a suitable catalyst, such as a copper-nickel type catalyst.[6]

-

Inerting the Atmosphere: The reactor is purged with an inert gas, like nitrogen, to remove any air.[6]

-

Introduction of Reactants: Liquefied ammonia and hydrogen are then introduced into the autoclave.[6]

-

Reaction Conditions: The temperature is raised to between 120-250 °C, and the pressure is maintained at 3-10 MPa. The reaction mixture is stirred continuously for 5-15 hours.[6]

-

Catalyst Removal and Product Isolation: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The final product, the amine, is then isolated from the filtrate, typically through distillation.[6]

Below is a diagram illustrating the general workflow for the synthesis of a long-chain amine.

Caption: General synthesis workflow for long-chain amines.

Applications in Research and Industry

Tertiary amines, such as this compound, are versatile chemical intermediates.[6] Their applications span various fields:

-

Chemical Intermediate: They serve as building blocks for the synthesis of other complex molecules.[6]

-

Corrosion Inhibitors: Their long alkyl chains can form a protective layer on metal surfaces, preventing corrosion.[6] Tris(dodecyl)amine, a similar compound, is used as a corrosion inhibitor in citric and sodium citrate solutions.[7]

-

Extraction Agents: They are utilized as extractants for noble metals.[6]

-

Additives: this compound and similar compounds can be used as plasticizers and lubricating oil additives.[6]

-

Drug Development: Tertiary amines are a common functional group in many pharmaceuticals, including antibiotics, anticancer drugs, and antihistamines, as they can enhance a drug's solubility and biological activity.[8] While direct applications of this compound in drug development are not widely documented, its properties may be of interest in the formulation of lipophilic drug delivery systems.

Safety and Handling

This compound is classified as a hazardous substance.[2][5]

-

Hazards: It is known to cause severe skin burns and serious eye damage.[2][5] It is also harmful to aquatic life with long-lasting effects.[2]

-

Precautions: When handling this chemical, it is crucial to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area.[10]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[11] If swallowed, do not induce vomiting and seek immediate medical advice.[11]

Suppliers

This compound (CAS 5910-77-0) is available from various chemical suppliers. Some of these include:

-

American Custom Chemicals Corporation[12]

-

DAYANG CHEM (HANGZHOU) CO.,LTD[12]

-

Shanghai Nianxing Industrial Co., Ltd[1]

-

TCI AMERICA[13]

-

BOC Sciences[13]

It is recommended to contact these suppliers directly for the most current product information, availability, and pricing.

References

- 1. N,N-di(tridecyl)tridecan-1-amine | CAS#:5910-77-0 | Chemsrc [chemsrc.com]

- 2. This compound | C39H81N | CID 80012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 5910-77-0 CAS Manufactory [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CN103420843A - Synthetic method for diiso-tridecylamine - Google Patents [patents.google.com]

- 7. Tris(dodecyl)amine | 102-87-4 | FT146337 | Biosynth [biosynth.com]

- 8. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tris(isotridecyl)amine | 35723-83-2 [chemicalbook.com]

- 13. tridecyl amine, 2869-34-3 [thegoodscentscompany.com]

Synonyms and alternative names for Tris(tridecyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tridecyl)amine is a tertiary amine with the chemical formula C₃₉H₈₁N. It is characterized by a central nitrogen atom bonded to three tridecyl (C₁₃H₂₇) chains. This structure imparts a high molecular weight and significant lipophilicity to the molecule, making it a versatile compound in various industrial and research applications. Its properties are of particular interest in fields requiring surfactants, corrosion inhibitors, catalysts, and intermediates in organic synthesis. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, applications, and relevant experimental considerations.

Nomenclature and Synonyms

This compound is known by several alternative names and identifiers, which are crucial for literature and database searches.

| Identifier Type | Value | Citation |

| IUPAC Name | N,N-di(tridecyl)tridecan-1-amine | |

| CAS Number | 5910-77-0 | |

| Molecular Formula | C₃₉H₈₁N | |

| Molecular Weight | 564.1 g/mol | |

| Synonyms | Tri-n-tridecylamine, Tritridecyl amine, N,N-Ditridecyltridecan-1-amine | |

| EC Number | 227-625-3 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application.

| Property | Value | Citation |

| Density | 0.83 g/cm³ | |

| Boiling Point | 608.4 °C at 760 mmHg | |

| Flash Point | 271.1 °C | |

| Refractive Index | 1.46 | |

| LogP (Octanol-Water Partition Coefficient) | 14.22 | |

| Topological Polar Surface Area | 3.24 Ų |

Synthesis of this compound

Experimental Protocol: General Synthesis of Tertiary Amines from Alcohols and Ammonia

This protocol describes a generalized process for the synthesis of tertiary amines from the corresponding long-chain alcohols and ammonia.

Materials:

-

Tridecanol

-

Ammonia (liquefied)

-

Hydrogen

-

Copper-Nickel (Cu-Ni) type catalyst

-

Nitrogen (for inerting)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Preparation: The autoclave is charged with tridecanol and the Cu-Ni catalyst. The amount of catalyst typically ranges from 5-20% of the weight of the alcohol.

-

Inerting: The reactor is sealed and purged with nitrogen to remove any residual air and moisture.

-

Reactant Charging: Liquefied ammonia and hydrogen are introduced into the reactor. The molar ratio of alcohol to ammonia is a critical parameter and can range from 1:1 to 1:10. Hydrogen is added to create an initial pressure of 0.1-1 MPa.

-

Reaction: The reactor is heated to a temperature between 120-250 °C. The reaction is carried out under a total pressure of 3-10 MPa for a period of 5-15 hours with continuous stirring.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

-

Product Isolation: The crude product is discharged from the reactor and filtered to remove the catalyst.

-

Purification: The filtrate is subjected to distillation to separate the desired tertiary amine from unreacted starting materials and by-products (primary and secondary amines).

Logical Relationship of Synthesis Steps

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound's unique properties make it a valuable compound in several areas of research and development, particularly for professionals in drug development and materials science.

Surfactant and Emulsifying Agent

With its long, nonpolar alkyl chains and a polar amine head group, this compound exhibits surfactant properties. It can be used to stabilize emulsions and dispersions, which is particularly relevant in the formulation of poorly soluble drugs.

Nanoparticle Synthesis

In the field of nanotechnology, tertiary amines are often used as capping agents or stabilizers in the synthesis of nanoparticles. They adsorb to the surface of the growing nanoparticles, preventing aggregation and controlling their size and shape.

Experimental Protocol: Generalized Synthesis of Metal Nanoparticles using a Tertiary Amine

This protocol outlines a general procedure for the synthesis of metal nanoparticles where a long-chain tertiary amine like this compound can be used as a capping agent.

Materials:

-

Metal precursor (e.g., a metal salt)

-

Solvent (e.g., a high-boiling point organic solvent)

-

Reducing agent

-

This compound (capping agent)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A reaction flask is charged with the solvent and this compound. The mixture is heated under an inert atmosphere.

-

Precursor Injection: The metal precursor, dissolved in a suitable solvent, is injected into the hot reaction mixture.

-

Reduction: The reducing agent is added to the mixture to initiate the formation of metal nanoparticles.

-

Growth and Capping: The reaction is maintained at a specific temperature to allow for the growth of the nanoparticles. The this compound molecules cap the nanoparticles as they form.

-

Isolation and Purification: After the reaction, the mixture is cooled, and the nanoparticles are precipitated by adding a non-solvent. The nanoparticles are then collected by centrifugation and washed several times to remove excess reactants.

Workflow for Nanoparticle Synthesis

Caption: General workflow for the synthesis of nanoparticles using this compound as a capping agent.

Corrosion Inhibitor

The long alkyl chains of this compound can form a protective, hydrophobic layer on metal surfaces, thereby inhibiting corrosion. This is particularly useful in formulations that come into contact with metallic components. The lone pair of electrons on the nitrogen atom can also coordinate with metal ions on the surface, further enhancing the protective effect.

Intermediate in Organic Synthesis

This compound can serve as a starting material or a reagent in various organic reactions. Its basic nature makes it a suitable non-nucleophilic base in certain transformations.

Spectroscopic and Analytical Data

While specific, high-resolution spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from the general properties of long-chain tertiary amines.

| Analytical Technique | Expected Observations |

| ¹H NMR | Multiple overlapping signals in the aliphatic region (approx. 0.8-3.0 ppm). A triplet around 0.8-0.9 ppm corresponding to the terminal methyl groups. Broad multiplets for the methylene groups along the alkyl chains. |

| ¹³C NMR | Multiple signals in the aliphatic region (approx. 14-60 ppm). A signal around 14 ppm for the terminal methyl carbons. Several signals for the different methylene carbons in the tridecyl chains. |

| FTIR | Absence of N-H stretching bands (3300-3500 cm⁻¹), confirming its tertiary amine nature. C-H stretching vibrations around 2850-2960 cm⁻¹. C-N stretching vibrations in the 1000-1250 cm⁻¹ region. |

| Mass Spectrometry (Predicted) | Predicted [M+H]⁺ ion at m/z 564.64418. Predicted [M+Na]⁺ ion at m/z 586.62612. |

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. It is also considered harmful to aquatic life with long-lasting effects.

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of vapors or mists.

-

Prevent contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with a range of applications stemming from its unique molecular structure. Its utility as a surfactant, nanoparticle stabilizer, corrosion inhibitor, and synthetic intermediate makes it a subject of interest for researchers in various scientific disciplines, including drug development and materials science. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and industrial settings.

An In-Depth Technical Guide to the Coordination Chemistry of Tris(tridecyl)amine with Metal Ions for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tridecyl)amine, a tertiary amine with long alkyl chains, has carved a niche in the realm of coordination chemistry, primarily as a potent extractant in solvent extraction processes for the separation and purification of metal ions. Its lipophilic nature, conferred by the three tridecyl chains, makes it highly soluble in organic solvents, a key attribute for its application in liquid-liquid extraction. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with a focus on its application in metal ion separation, particularly for rare earth elements and actinides. While specific thermodynamic stability constants and crystal structures for its metal complexes are not widely available in open literature, this guide extrapolates from the well-understood behavior of long-chain tertiary amines to provide a robust framework for its application.

Core Principles of Coordination and Extraction

The coordination of metal ions with this compound in the context of solvent extraction is primarily governed by the formation of ion-pair complexes. The mechanism involves the protonation of the tertiary amine by an acidic aqueous phase, followed by the extraction of an anionic metal complex into the organic phase.

The overall extraction equilibrium can be represented as:

nR₃N(org) + nH⁺(aq) + MXmn-(aq) ⇌ (R₃NH⁺)n(MXmn-)(org)

Where:

-

R₃N represents this compound.

-

MXmn- is the anionic metal complex in the aqueous phase.

-

(R₃NH⁺)n(MXmn-) is the ion-pair complex extracted into the organic phase.

The efficiency of this process is influenced by several factors, including the acidity of the aqueous phase, the nature of the anion, the concentration of the amine, and the organic diluent used.

Experimental Protocols

A generalized experimental protocol for the solvent extraction of metal ions using this compound is outlined below. This protocol can be adapted for specific metal ions and separation goals.

Materials and Reagents

-

This compound (or its commercial equivalents like Alamine 304 or Hostarex A327)

-

Organic diluent (e.g., kerosene, toluene, n-dodecane)

-

Aqueous feed solution containing the metal ion(s) of interest

-

Acid for pH adjustment (e.g., HCl, HNO₃, H₂SO₄)

-

Stripping agent (e.g., a more acidic solution, a complexing agent, or water)

-

Separatory funnels or a mixer-settler apparatus

-

pH meter

-

Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, AAS)

Procedure

-

Organic Phase Preparation: Prepare the organic extractant solution by dissolving a known concentration of this compound in the chosen organic diluent.

-

Aqueous Phase Preparation: Prepare the aqueous feed solution containing the metal ion(s) at a known concentration. Adjust the pH of the aqueous phase to the desired value using the appropriate acid.

-

Extraction:

-

In a separatory funnel, mix equal volumes of the organic and aqueous phases.

-

Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate.

-

-

Phase Separation and Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the metal ion(s) in the aqueous phase before and after extraction.

-

The concentration in the organic phase can be calculated by mass balance.

-

-

Stripping (Back-Extraction):

-

Contact the metal-loaded organic phase with a suitable stripping solution.

-

Shake and allow the phases to separate.

-

Analyze the metal ion concentration in the stripping solution.

-

The efficiency of the extraction and stripping processes can be quantified by calculating the distribution ratio (D) and the percentage of extraction (%E).

Data Presentation

While specific stability constants for this compound complexes are scarce, the following table summarizes qualitative and semi-quantitative data on its extraction behavior with various metal ions, extrapolated from studies on long-chain tertiary amines.

| Metal Ion(s) | Aqueous Medium | Organic Phase (this compound in diluent) | Key Findings |

| Rare Earth Elements (REEs) | Sulfate, Chloride, or Nitrate solutions | Kerosene, Toluene | Extraction efficiency is highly dependent on the aqueous phase anion and pH. Generally, extraction is more favorable from sulfate media. Separation between individual REEs is challenging due to their similar chemical properties. |

| Actinides (e.g., Th, U) | Nitrate or Sulfate solutions | Kerosene, n-dodecane | High extraction efficiencies can be achieved, particularly for tetravalent actinides like Thorium. The selectivity over lanthanides is a key area of research. |

| Transition Metals (e.g., Co, Ni, Cu) | Chloride or Sulfate solutions | Various aliphatic and aromatic diluents | Extraction is influenced by the formation of anionic chloro or sulfato complexes in the aqueous phase. |

Mandatory Visualization

Logical Workflow for Solvent Extraction

The following diagram illustrates the logical workflow of a typical solvent extraction process using this compound.

Coordination Pathway of a Trivalent Metal Ion

The following diagram illustrates the generalized coordination pathway for the extraction of a trivalent metal ion (M³⁺) from an acidic aqueous solution using this compound.

Factors Influencing Extraction Efficiency

Several parameters can be optimized to enhance the extraction and separation of metal ions using this compound:

-

Acidity of the Aqueous Phase (pH): The pH of the aqueous phase is a critical parameter as it dictates the extent of amine protonation. Higher acidity generally leads to a higher concentration of the protonated amine, which can enhance the extraction of anionic metal complexes. However, at very high acid concentrations, competitive extraction of the acid itself can reduce the extraction efficiency of the metal.

-

Nature and Concentration of Anions: The formation of stable, extractable anionic metal complexes in the aqueous phase is essential. The choice of acid (e.g., HCl, HNO₃, H₂SO₄) determines the coordinating anion. The concentration of these anions also plays a significant role in the speciation of the metal in the aqueous phase.

-

Amine Concentration: Increasing the concentration of this compound in the organic phase generally leads to higher extraction efficiency, as it increases the capacity of the organic phase to form ion-pair complexes.

-

Organic Diluent: The choice of the organic diluent can affect the solubility of the amine and the extracted complex, as well as the phase separation characteristics. Diluents can range from aliphatic hydrocarbons like kerosene to aromatic solvents like toluene.

-

Temperature: The effect of temperature on the extraction process is complex and depends on the thermodynamics of the extraction reaction. For some systems, an increase in temperature can enhance extraction, while for others, it may have a detrimental effect.

-

Contact Time and Mixing Speed: Sufficient contact time and efficient mixing are necessary to ensure that the extraction equilibrium is reached.

Conclusion

This compound is a valuable ligand in coordination chemistry, particularly for its application in the solvent extraction of metal ions. While a detailed understanding of the thermodynamics and structural chemistry of its specific metal complexes requires further research, the principles outlined in this guide provide a solid foundation for its effective use in separation and purification processes. The ability to manipulate extraction efficiency through the careful control of experimental parameters makes this compound a versatile tool for researchers, scientists, and professionals in fields ranging from hydrometallurgy to nuclear waste reprocessing and drug development where purification of metal-containing compounds is crucial. The provided workflows and conceptual diagrams serve as a visual guide to understanding the fundamental processes involved in the coordination and extraction of metal ions with this important tertiary amine.

The Role of Tris(tridecyl)amine in Solution-Phase Metal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the tertiary amine, Tris(tridecyl)amine (TTA), and metal precursors in solution. Given the widespread use of bulky tertiary amines as capping agents and stabilizers in the synthesis of nanoparticles and quantum dots, understanding their coordination chemistry and functional role is paramount for the rational design of novel materials and drug delivery systems. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous tris-amine compounds and general principles of coordination chemistry to provide a comprehensive overview.

Coordination of Tris-Amine Ligands with Metal Precursors

This compound, with its central nitrogen atom and three long alkyl chains, is a bulky tertiary amine. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base and coordinate to metal ions.[1] The long tridecyl chains provide significant steric hindrance, influencing the stoichiometry and geometry of the resulting metal complexes. Furthermore, these hydrophobic chains are crucial for the stabilization of nanoparticles in nonpolar solvents.

Table 1: Binding Constants of Metal Complexes with a Functionalized Tris(3-aminopropyl)amine Derivative

| Metal Ion | Complex Stoichiometry (Ligand:Metal) | Log β |

| Zn(II) | 4:1 | 25.3(1) |

| 2:1 | 13.49(5) | |

| Hg(II) | 4:1 | 22.94(8) |

| 2:1 | 13.23(7) | |

| 1:1 | 7.80(5) | |

| 1:2 | 12.3(1) |

Data is for a macrocyclic compound featuring a tris(3-aminopropyl)amine structural unit and two dansyl fluorophore groups, as determined by spectrophotometric titration.[2]

The data in Table 1 demonstrates that tris-amine structures can form complexes with varying stoichiometries, which is influenced by the concentration of both the ligand and the metal salt.[2] It is plausible that this compound forms similar complexes, with the bulky alkyl chains sterically favoring lower coordination numbers.

Role in Nanoparticle and Quantum Dot Synthesis

This compound and other long-chain tertiary amines are critical components in the synthesis of high-quality metal oxide nanoparticles and quantum dots.[3] Their primary functions are:

-

Capping Agent: They coordinate to the surface of the growing nanocrystal, preventing further growth and aggregation. This allows for precise control over the final particle size and size distribution.[4]

-

Stabilizer: The long, hydrophobic alkyl chains extend into the solvent, providing a steric barrier that prevents the nanoparticles from agglomerating and precipitating out of solution.[3]

-

Solvent/Reaction Medium: In many syntheses, the bulky amine itself can act as the solvent, especially at the elevated temperatures required for nanocrystal formation.

The choice of the capping agent, including the chain length of the amine, can significantly influence the resulting properties of the quantum dots.[1]

Experimental Protocols

The following sections detail common experimental methodologies for studying the interaction of tris-amines with metal precursors and for the synthesis of nanoparticles.

Spectrophotometric (UV-Vis) Titration for Binding Constant Determination

This method allows for the determination of the stoichiometry and binding constants of metal-ligand complexes by monitoring changes in the absorbance spectrum.[2]

Protocol:

-

Preparation of Stock Solutions: Prepare stock solutions of the tris-amine ligand (e.g., in acetonitrile or another suitable solvent) and the metal precursor (e.g., a metal perchlorate or triflate salt in the same solvent) of known concentrations.

-

Titration Setup: Place a known volume and concentration of the ligand solution in a quartz cuvette.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the ligand solution.

-

Incremental Addition of Metal Precursor: Add small, precise aliquots of the metal precursor stock solution to the cuvette.

-

Spectral Acquisition: After each addition, gently mix the solution and record the UV-Vis spectrum.

-

Data Analysis: Monitor the changes in absorbance at a specific wavelength where the complex absorbs. The data can be plotted and fitted to various binding models (e.g., 1:1, 1:2, 2:1) to determine the binding constants (β).[2]

Nuclear Magnetic Resonance (NMR) Titration

NMR titration provides information on the chemical environment of the ligand's protons upon coordination to a metal ion.[2]

Protocol:

-

Sample Preparation: Prepare a solution of the tris-amine ligand in a suitable deuterated solvent (e.g., CD3CN) in an NMR tube.

-

Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the free ligand.

-

Incremental Addition of Metal Precursor: Add small, precise aliquots of a concentrated stock solution of the metal precursor to the NMR tube.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

-

Data Analysis: Monitor the chemical shift changes of the ligand's protons. The titration curve, plotting chemical shift versus the molar ratio of metal to ligand, can be used to determine the stoichiometry of the complex.[2]

Synthesis of Amine-Capped Metal Oxide Nanoparticles

This is a general protocol for the synthesis of amine-stabilized iron oxide nanoparticles, which can be adapted for other metal oxides.[3]

Protocol:

-

Precursor Solution: Prepare an aqueous solution of the metal precursor (e.g., FeCl₂).[3]

-

Amine Addition: Add the long-chain amine (e.g., this compound) to the precursor solution. The amine acts as both a reducing agent and a capping agent.[3]

-

Heating and Reaction: Heat the mixture to a specific temperature (e.g., 35-100°C) under an inert atmosphere (e.g., N₂) and stir for a defined period. The reaction progress is often indicated by a color change.[3]

-

Purification: After the reaction is complete, cool the solution and precipitate the nanoparticles by adding a non-solvent (e.g., ethanol).

-

Washing: Centrifuge the mixture to collect the nanoparticles and wash them several times with a suitable solvent to remove unreacted precursors and excess amine.

-

Dispersion: Disperse the final amine-capped nanoparticles in a nonpolar solvent (e.g., toluene or hexane).

Visualizing Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and relationships described in this guide.

Caption: Experimental workflow for the synthesis and characterization of this compound-capped nanoparticles.

Caption: Conceptual diagram of the role of this compound in nanoparticle formation and stabilization.

Conclusion

This compound plays a multifaceted role in solution-phase interactions with metal precursors, acting as a coordinating ligand, a capping agent, and a stabilizer. While direct quantitative data for its interactions are sparse, analysis of analogous tris-amine compounds provides a strong foundation for understanding its behavior. The experimental protocols outlined in this guide offer a starting point for researchers to investigate these interactions and to synthesize novel nanomaterials with tailored properties. The continued study of the coordination chemistry of bulky tertiary amines like this compound is essential for advancing the fields of materials science and nanomedicine.

References

- 1. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts [mdpi.com]

- 3. Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Photochemical Landscape of Tris(tridecyl)amine: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(tridecyl)amine and its Photochemical Significance

This compound, a tertiary amine with three long alkyl chains, finds application in various industrial and pharmaceutical formulations. Its high molecular weight and lipophilicity make it a candidate for use as an excipient, stabilizer, or process chemical. Exposure to light during manufacturing, storage, or use can be a critical stress factor, potentially leading to degradation that could impact product efficacy, safety, and shelf-life. Understanding the photochemical stability of this compound is therefore paramount for formulation development and regulatory compliance.

General Principles of Amine Photochemistry

Amines are known to undergo photochemical reactions, often initiated by the absorption of ultraviolet (UV) radiation.[1] The reaction pathways are diverse and can be influenced by the presence of oxygen, solvents, and other formulation components. For tertiary amines like this compound, the key photochemical processes include:

-

N-C Bond Cleavage: The absorption of light can lead to the homolytic cleavage of the nitrogen-carbon bond, generating an aminyl radical and an alkyl radical.

-

α-C-H Bond Cleavage: A common pathway for the photolysis of amines involves the cleavage of a carbon-hydrogen bond on the carbon atom adjacent (in the α-position) to the nitrogen.[1] This results in the formation of a more stable α-aminoalkyl radical.

-